2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine
Overview
Description
2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine typically involves the hydrazinolysis of thiol derivatives. For instance, hydrazinolysis of thiol with hydrazine hydrate in ethanol under reflux conditions can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer and antiviral agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites, while the phenylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4-(phenylthio)pyrimidine: Similar structure but with a thioether group instead of a sulfanyl group.
2-Hydrazinyl-4-(methylsulfanyl)pyrimidine: Features a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine is unique due to the presence of both hydrazinyl and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The phenylsulfanyl group, in particular, enhances its potential for hydrophobic interactions, making it a valuable compound in medicinal chemistry and material science.
Properties
IUPAC Name |
(4-phenylsulfanylpyrimidin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-14-10-12-7-6-9(13-10)15-8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFUUUIPVIIIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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